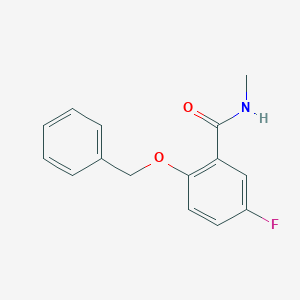

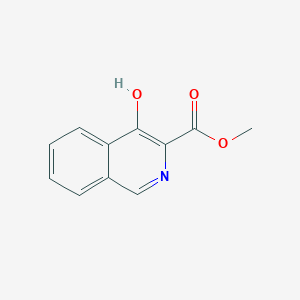

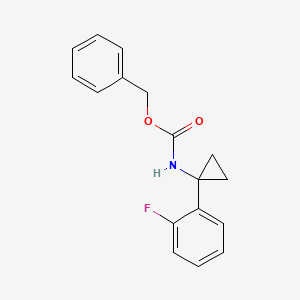

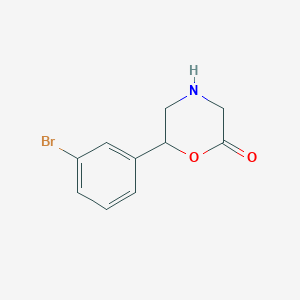

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-fluoro-N-methylbenzamide, commonly known as 2-FMB, is a synthetic organic compound composed of a benzamide, benzyloxy, and fluoroalkyl components. It is a useful reagent in organic synthesis, and is becoming increasingly popular in the scientific research community due to its unique properties. Additionally, potential future directions for research utilizing 2-FMB will be discussed.

Scientific Research Applications

Radiosynthesis for PET Imaging

2-(Benzyloxy)-5-fluoro-N-methylbenzamide derivatives have been synthesized for potential use in Positron Emission Tomography (PET) imaging. These compounds, such as 3‐(3‐[18F]fluoropropoxy)‐4‐(benzyloxy)‐N‐[(1‐dimethylaminocyclopentyl)methyl]‐5‐methoxybenzamide, a potential PET radiotracer for the glycine transporter GlyT‐2, show promise for in vivo assessment of specific transporters and receptors in the brain. This research highlights the potential for these compounds in neuroimaging and neuropharmacology studies (Tian et al., 2006).

Fluorination of C-H Bonds Mediated by Iron

In the realm of organic chemistry, studies have shown the successful use of compounds like 2-(Benzyloxy)-5-fluoro-N-methylbenzamide in the fluorination of benzylic, allylic, and unactivated C-H bonds. This process is facilitated by iron catalysts, demonstrating a novel and efficient approach to the fluorination of organic compounds, expanding the potential for the development of new pharmaceuticals and materials (Groendyke et al., 2016).

Imaging of Solid Tumors

Fluorine-containing benzamide analogs, including 2-(Benzyloxy)-5-fluoro-N-methylbenzamide derivatives, have been explored for imaging sigma-2 receptor status in solid tumors using PET. This approach is significant in oncology, as it provides a non-invasive method to assess tumor biology and response to therapies (Tu et al., 2007).

Antimicrobial Applications

The development of new antimicrobial agents is another area where derivatives of 2-(Benzyloxy)-5-fluoro-N-methylbenzamide have shown potential. Studies on compounds like 2-Benzoyl pyrimidine derivatives, which include fluorine atoms and benzamide groups, indicate their utility in combating microbial infections (Lü et al., 2015).

Potential Antipsychotic Agents

In psychiatric research, certain benzamides, including fluorinated derivatives, have been synthesized and evaluated as potential multireceptor antipsychotics. These compounds exhibit promising pharmacological profiles, targeting dopamine and serotonin receptors, which are key in the treatment of schizophrenia and other mental disorders (Yang et al., 2016).

properties

IUPAC Name |

5-fluoro-N-methyl-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJWFXTWMPZQMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-fluoro-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

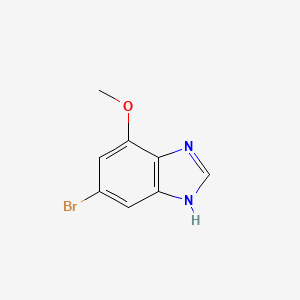

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)